molecular formula C7H13BrO2 B14420616 Bromoacetic acid, 3-methylbutyl ester CAS No. 83004-92-6

Bromoacetic acid, 3-methylbutyl ester

Cat. No.: B14420616
CAS No.: 83004-92-6
M. Wt: 209.08 g/mol
InChI Key: QHIYUCHMHDAPAT-UHFFFAOYSA-N
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Description

Bromoacetic acid, 3-methylbutyl ester (IUPAC name: 3-methylbutyl bromoacetate) is an ester derivative of bromoacetic acid and 3-methylbutanol (isoamyl alcohol). Its structure comprises a bromoacetyl group (CH₂BrCOO−) linked to a branched 3-methylbutyl chain (CH₂CH₂CH(CH₃)₂). While direct references to this specific ester are absent in the provided evidence, its properties and applications can be inferred from structurally related bromoacetic acid esters .

Properties

IUPAC Name

3-methylbutyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIYUCHMHDAPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335065
Record name Isopentyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-92-6
Record name Isopentyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic acid, 3-methylbutyl ester can be synthesized through the esterification of bromoacetic acid with 3-methylbutanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:

BrCH2COOH+CH3CH2CH2CH2OHBrCH2COOCH2CH2CH2CH2CH3+H2O\text{BrCH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{BrCH}_2\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} BrCH2​COOH+CH3​CH2​CH2​CH2​OH→BrCH2​COOCH2​CH2​CH2​CH2​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation to separate the ester from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bromoacetic acid, 3-methylbutyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted acetic acid derivatives.

    Hydrolysis: Products are bromoacetic acid and 3-methylbutanol.

    Reduction: The major product is 3-methylbutanol.

Scientific Research Applications

Bromoacetic acid, 3-methylbutyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoacetic acid, 3-methylbutyl ester involves its reactivity as an ester and an alkylating agent. The ester group can undergo hydrolysis or nucleophilic substitution, while the bromine atom can participate in alkylation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of bromoacetic acid esters with varying alkyl chains:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point* Solubility (Polar Solvents) Key Structural Features
Bromoacetic acid, methyl ester C₃H₅BrO₂ 152.97 ~145°C Moderate Short-chain, linear alkyl group
Bromoacetic acid, ethyl ester C₄H₇BrO₂ 167.00 ~167°C Moderate Ethyl group, higher volatility
Bromoacetic acid, 3-methylbutyl ester C₇H₁₃BrO₂ 209.08 (calculated) ~220–240°C† Low (branched chain) Branched alkyl, reduced polarity
Bromoacetic acid, hexadecyl ester C₁₈H₃₅BrO₂ 371.38 (calculated) >300°C Very low Long-chain, lipophilic

*Boiling points estimated based on chain length and branching.
†Predicted using analogous esters.

Key Observations :

  • Chain Length and Polarity : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity, reducing solubility in polar solvents like water. The 3-methylbutyl ester’s branched structure further lowers polarity compared to linear analogs .
  • Volatility : Methyl and ethyl esters are more volatile due to smaller molecular weights, whereas the 3-methylbutyl ester’s bulkier structure likely decreases volatility .

Research Findings and Industrial Relevance

  • Polymer Synthesis : Bromoacetic esters are critical in constructing sequence-defined oligo(ester-amide-ester)s via nucleophilic substitution and Passerini reactions .
  • Natural Product Isolation : Long-chain bromoacetic esters (e.g., hexadecyl) are identified in fungal metabolomes, hinting at ecological roles or biodegradation pathways .
  • Pharmaceutical Intermediates : Ethyl bromoacetate derivatives are precursors to spasmolytic and antimicrobial agents .

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